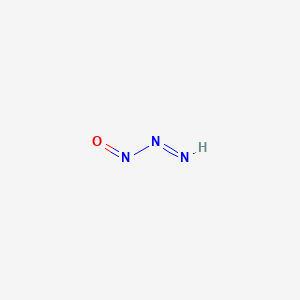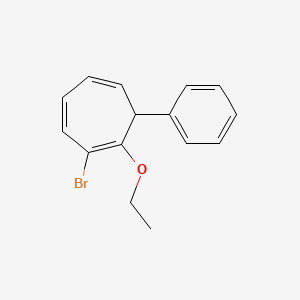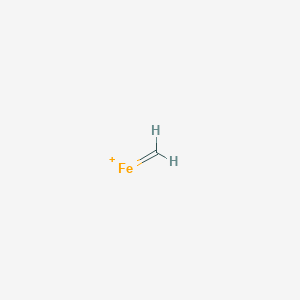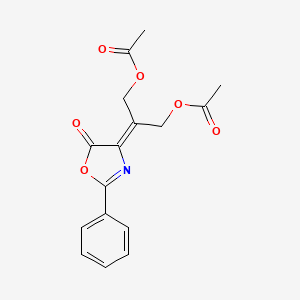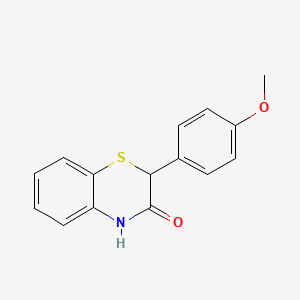
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one: is a heterocyclic compound that features a benzothiazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl group adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the condensation of 4-methoxyaniline with 2-chlorobenzoic acid, followed by cyclization in the presence of a sulfur source such as elemental sulfur or sodium sulfide. The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
科学研究应用
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may act by disrupting cell membrane integrity or inhibiting key metabolic enzymes.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenyl)-4H-1,4-benzothiazin-3-one
- 2-(4-methylphenyl)-4H-1,4-benzothiazin-3-one
- 2-(4-nitrophenyl)-4H-1,4-benzothiazin-3-one
Uniqueness
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the electronic effects of the methoxy group can modulate the compound’s chemical reactivity, making it a versatile intermediate for further chemical modifications.
属性
分子式 |
C15H13NO2S |
|---|---|
分子量 |
271.3 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H13NO2S/c1-18-11-8-6-10(7-9-11)14-15(17)16-12-4-2-3-5-13(12)19-14/h2-9,14H,1H3,(H,16,17) |
InChI 键 |
UFRCVGYKFLXYLR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)
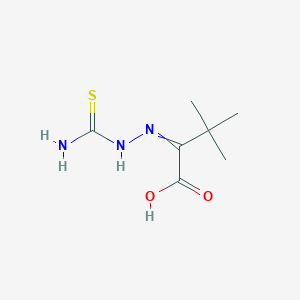
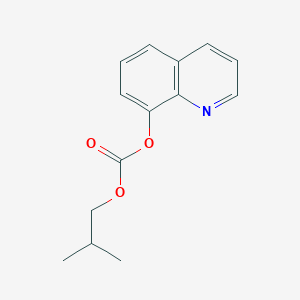

![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
